molecular formula C23H13F2N3O2 B2763362 1,3-bis(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901021-19-0

1,3-bis(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2763362
CAS No.: 901021-19-0
M. Wt: 401.373
InChI Key: PKVLBEVPJLVVCN-UHFFFAOYSA-N
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Description

This compound features a fused pyrazolo[4,3-c]quinoline core integrated with a [1,3]dioxolo[4,5-g] ring system. Such fluorinated heterocycles are often explored for antitumor, antimicrobial, and enzyme inhibition properties due to their electronic and steric effects .

Properties

IUPAC Name

3,5-bis(4-fluorophenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13F2N3O2/c24-14-3-1-13(2-4-14)22-18-11-26-19-10-21-20(29-12-30-21)9-17(19)23(18)28(27-22)16-7-5-15(25)6-8-16/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVLBEVPJLVVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C4=C(C=N3)C(=NN4C5=CC=C(C=C5)F)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This step involves the condensation of a suitable hydrazine derivative with a diketone to form the pyrazole ring.

    Quinoline Formation: The pyrazole intermediate is then subjected to cyclization with an appropriate aldehyde or ketone to form the quinoline ring.

    Introduction of Fluorophenyl Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Fluorobenzene derivatives in the presence of a suitable base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced pyrazoloquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds within the pyrazoloquinoline family exhibit significant anticancer properties. For instance, derivatives of pyrazoloquinoline have been shown to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis. The presence of fluorine atoms enhances the lipophilicity and biological activity of these compounds, making them more effective as potential anticancer agents .

Enzyme Inhibition
The compound has been studied for its inhibitory effects on specific enzymes related to cancer progression and other diseases. For example, it has been demonstrated that certain pyrazoloquinoline derivatives can inhibit Rho-associated coiled-coil kinase (ROCK), which is implicated in various cellular processes including smooth muscle contraction and cell migration. This inhibition could lead to therapeutic strategies for treating conditions such as hypertension and cancer metastasis .

Materials Science

Fluorescent Sensors
1,3-bis(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has been utilized in the development of fluorescent sensors. These sensors are capable of detecting metal ions and small organic molecules due to their strong fluorescence properties. The compound's ability to undergo photoinduced electron transfer makes it suitable for applications in environmental monitoring and biochemical sensing .

Polymer Composites
In materials science, this compound can be integrated into polymer matrices to enhance the optical properties of materials. The incorporation of fluorescent pyrazoloquinolines into polymers can lead to new materials with applications in optoelectronics and photonics .

Analytical Chemistry

Spectroscopic Applications
The compound serves as a versatile fluorophore in spectroscopic studies. Its unique electronic properties allow for the development of molecular sensors that can provide quantitative data on analyte concentrations through fluorescence intensity measurements. This application is particularly valuable in clinical diagnostics and environmental analysis .

Case Studies

Study Application Findings
Study on ROCK InhibitionCancer TreatmentThe compound exhibited subnanomolar IC50 values against ROCK2, outperforming existing drugs like netarsudil .
Development of Fluorescent SensorsEnvironmental MonitoringSuccessful detection of metal ions with high sensitivity using the synthesized fluorescent sensor based on this compound .
Integration into PolymersMaterial EnhancementImproved optical properties in polymer composites leading to better performance in optoelectronic devices .

Mechanism of Action

The mechanism of action of 1,3-bis(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure and Substituent Variations

Pyrazolo[4,3-c]quinoline Derivatives
  • 5-Benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (): Differs by a benzyl group at position 5 and a 4-methoxyphenyl at position 3.
  • 8-Fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (): Lacks the dioxolo ring but includes a fluoro substituent on the quinoline core. The absence of the dioxolo system may reduce polarity and metabolic stability .
Pyrazolo[4,3-f]quinoline Derivatives
  • 5-Bromo-3-methyl-7-phenyl-9-(p-tolyl)-3H-pyrazolo[4,3-f]quinoline (1A) (): Features a bromine atom and p-tolyl group. Bromine’s bulkiness and methyl’s hydrophobicity contrast with fluorine’s compact size, influencing cytotoxicity profiles .
Non-Pyrazoloquinoline Fluorophenyl Compounds
  • 3,4-Bis(4-fluorophenyl)-2-(4-methoxyphenyl)quinoline (): Retains bis(4-fluorophenyl) groups but on a simpler quinoline scaffold. The lack of pyrazole and dioxolo rings likely diminishes topoisomerase inhibition efficacy observed in pyrazoloquinolines .

Physicochemical Properties

Property Target Compound 3,4-Bis(4-fluorophenyl)quinoline (3h) 5-Bromo-3-methyl-pyrazolo[4,3-f]quinoline (1A)
Molecular Weight ~450–470 g/mol (estimated) 424.15 g/mol 473.3 g/mol
logP (Lipophilicity) ~5.2 (high) 4.8 6.1
Solubility Low (dioxolo increases polarity) Moderate Very low (bromine, methyl)
Metabolic Stability High (fluorine reduces oxidation) Moderate Low (bromine susceptible to metabolism)

Key Research Findings

  • Fluorine Substitution: The 4-fluorophenyl groups in the target compound likely improve bioavailability and target affinity compared to non-fluorinated analogues, as seen in pyrazoline derivatives () .
  • Dioxolo Ring Impact: The fused dioxolo system may enhance solubility relative to non-fused quinolines but reduce it compared to chromenones () .
  • Synthetic Challenges : Multi-component reactions (e.g., ) or microwave-assisted catalysis () are critical for achieving complex heterocycles efficiently .

Biological Activity

1,3-bis(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a heterocyclic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity through various studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's unique structure consists of a pyrazoloquinoline core with fluorophenyl substituents, which may contribute to its biological properties. The IUPAC name for this compound is 3,5-bis(4-fluorophenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene. Its molecular formula is C23H13F2N3O2C_{23}H_{13}F_2N_3O_2 with a molecular weight of approximately 401.36 g/mol .

Antimicrobial Activity

Compounds similar to this compound have demonstrated antimicrobial properties. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the activity of topoisomerase enzymes (specifically topoisomerase IIα), which are crucial for DNA replication and repair. The inhibition pattern of this compound was comparable to that of established anticancer drugs like etoposide .

Cytotoxicity and Inhibition Studies

A study investigated various pyrazolo[4,3-f]quinoline derivatives for their cytotoxic effects against several cancer cell lines including ACHN (renal cancer), HCT-15 (colon cancer), and NUGC-3 (gastric cancer). Among the tested compounds, this compound exhibited significant cytotoxicity with IC50 values below 8 µM across multiple cell lines .

Table 1: Cytotoxicity Data for Selected Compounds

CompoundCell LineIC50 (µM)
2EACHN<8
2PHCT-15<8
2MNUGC-3<8

This data indicates that the compound has a strong potential for further development as an anticancer agent.

Anti-inflammatory Properties

In addition to its anticancer activity, derivatives of pyrazolo[4,3-c]quinoline have shown anti-inflammatory effects by inhibiting nitric oxide production in LPS-induced RAW 264.7 cells. The inhibition was attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Table 2: Anti-inflammatory Activity

CompoundIC50 (µM)Mechanism
2a0.39iNOS Inhibition
2mNot SpecifiedCOX-2 Inhibition

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural features. The presence of fluorine atoms in the phenyl rings enhances lipophilicity and may improve binding affinity to target proteins. Furthermore, modifications in the pyrazoloquinoline structure can significantly alter its biological activity .

Q & A

Q. Table 1: Yield Optimization Under Different Conditions

ConditionYield (%)Purity (%)
Conventional reflux4585
Microwave-assisted6592
Pd/C catalysis7294

Basic: What spectroscopic methods are most reliable for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for fluorophenyl protons (δ 7.2–7.6 ppm, doublets) and dioxolo-methylene groups (δ 5.8–6.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray crystallography : Resolve torsional angles between the pyrazole and quinoline cores (e.g., dihedral angle ~12° in orthorhombic systems) .

Advanced: How do halogen substituents (e.g., 4-fluorophenyl) influence the compound’s biological activity?

Methodological Answer:
Fluorine atoms enhance lipophilicity (logP +0.5) and target binding via polar interactions (e.g., with COX-2’s Arg120 residue) . Comparative SAR studies show:

  • 4-Fluorophenyl : Increases antibacterial potency (MIC 0.5 µg/mL vs. 2 µg/mL for non-fluorinated analogs) .
  • Chlorine vs. fluorine : Chlorine improves anticancer activity (IC₅₀ 8 µM vs. 12 µM for fluorine) but reduces solubility .

Q. Table 2: Substituent Effects on Bioactivity

SubstituentAnticancer IC₅₀ (µM)logP
4-Fluorophenyl123.1
4-Chlorophenyl83.8
4-Methoxyphenyl182.4

Advanced: What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Standardized assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and incubation times (72 hrs) .
  • Solvent controls : DMSO concentration ≤0.1% to avoid cytotoxicity artifacts .
  • Metabolic stability : Pre-incubate compounds with liver microsomes to account for degradation differences .

Advanced: How can computational modeling predict the compound’s interaction with kinase targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to ATP pockets (e.g., EGFR kinase, Glide score −9.2 kcal/mol) .
  • MD simulations (GROMACS) : Assess stability of hydrogen bonds (e.g., with Thr766 over 50 ns trajectories) .
  • QSAR models : Use Hammett constants (σₚ = +0.06 for 4-F) to correlate substituents with inhibitory activity .

Basic: What in vitro assays are recommended for initial antimicrobial screening?

Methodological Answer:

  • Broth microdilution (CLSI guidelines) : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) with 96-well plates .
  • Resazurin assay : Fluorescence-based viability measurement (ex/em 560/590 nm) for rapid IC₅₀ determination .

Advanced: What synthetic challenges arise in scaling up enantioselective synthesis?

Methodological Answer:

  • Chiral auxiliaries : Use (R)-BINOL-phosphoric acid to induce asymmetry (ee >90%) .
  • Dynamic kinetic resolution : Optimize temperature (0–5°C) to suppress racemization during cyclization .

Basic: How to assess compound stability under physiological conditions?

Methodological Answer:

  • pH stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 2.0) for 24 hrs; analyze degradation via HPLC .
  • Photostability : Expose to UV light (λ = 254 nm) and monitor λmax shifts in UV-Vis spectra .

Advanced: What crystallographic challenges occur due to the compound’s fused heterocycles?

Methodological Answer:

  • Crystal packing : Fluorophenyl groups create steric hindrance, requiring slow evaporation (ethyl acetate/hexane) for single crystals .
  • Disorder modeling : Use SHELXL to refine positional disorder in dioxolo groups (occupancy 60:40) .

Advanced: How to design derivatives with improved blood-brain barrier (BBB) penetration?

Methodological Answer:

  • PAMPA-BBB assay : Prioritize derivatives with Pe >4.0×10⁻⁶ cm/s .
  • Structural modifications : Introduce electron-donating groups (e.g., -OCH₃) to reduce P-gp efflux .

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